molecular formula C22H37ClO4 B13401584 9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid

9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid

Cat. No.: B13401584
M. Wt: 401.0 g/mol
InChI Key: AIOFTOLPMOTZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Comparison with Similar Compounds

Nocloprost is compared with other prostaglandin E2 analogs, such as misoprostol and omeprazole. While misoprostol is widely used for its gastroprotective properties, nocloprost shows higher gastroprotective potency and lower systemic bioavailability . In molecular docking studies, nocloprost and 9β-halogenated prostaglandin analogs demonstrated higher docking scores compared to omeprazole .

Conclusion

Nocloprost is a unique prostaglandin E2 analog with significant gastroprotective and ulcer-healing properties. Its low systemic bioavailability and high gastroprotective potency make it a valuable compound for scientific research, particularly in the field of gastrointestinal diseases. Despite its discontinued development, nocloprost continues to be a subject of interest in various research applications.

Properties

IUPAC Name

7-[5-chloro-3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTOLPMOTZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868517
Record name 9-Chloro-11,15-dihydroxy-16,16-dimethylprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.